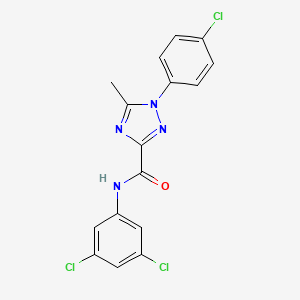

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

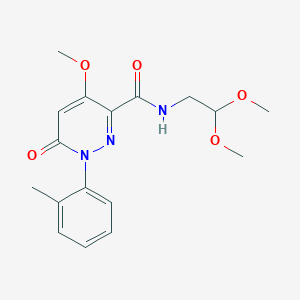

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide, also known as CRID3, is a small molecule inhibitor that has been widely used in scientific research as a tool for studying the function of a variety of proteins. CRID3 is a potent inhibitor of the AAA+ ATPase family of proteins, which are involved in various cellular processes such as protein degradation, DNA replication, and protein folding.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

One notable application in scientific research involves the inhibition of carbonic anhydrase (CA) isoenzymes. N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide and its derivatives have been synthesized to serve as medium potency inhibitors of the cytosolic carbonic anhydrase isoforms I and II. Interestingly, they are identified as low nanomolar/subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms. The X-ray crystal structure of such sulfonamides in adduct with hCA II provides insights into the factors governing inhibitory power (Pala et al., 2014).

Cascade Reactions and Synthesis of Polycyclic Compounds

The compound has been used in Lewis acid catalyzed cascade reactions with 1,6-diynes and 1,6-enynes along with vinylidenecyclopropanes. These reactions produce polycyclic compounds and isopropylidene-3,3-diarylcyclobut-1-enylmethyl derivatives. Additionally, interesting cyclization and coupling reactions have been demonstrated under mild conditions, indicating the compound's significance in facilitating complex chemical synthesis processes (Yao & Shi, 2009).

Antitubercular Agent Potential

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide has also been involved in studies related to antitubercular activity. Its derivatives have been docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, and the docking pose and non-covalent interactions provided insights into its plausible inhibitory action. This highlights its potential as an antitubercular agent (Purushotham & Poojary, 2018).

Synthetic and Biological Applications

In the field of synthetic and biological applications, the compound has been used for Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-Phenoxylsulfonamides. The process is appealing due to its atom-/step-economy and has been shown to be highly enantioselective, diastereoselective, and regioselective. This work has demonstrated the potentials of the developed protocol in both synthetic and biological contexts (Zheng et al., 2019).

Eigenschaften

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c13-9-2-1-3-10(14)12(9)19(17,18)15-7-6-11(16)8-4-5-8/h1-3,8,11,15-16H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXGZRWXJUJGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)

![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)

![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)